molecular formula C₈H₁₁BrN₂O B023236 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol CAS No. 149806-47-3

2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol

Cat. No.: B023236
CAS No.: 149806-47-3
M. Wt: 231.09 g/mol
InChI Key: VCAYMDUNJPTJBY-UHFFFAOYSA-N
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Description

2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol is a brominated pyridine derivative featuring a methylaminoethanol side chain. Its structure comprises a pyridine ring substituted with a bromine atom at the 5-position and a methylamino-ethanol group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing bromine substituent, which modulates the pyridine ring’s electronic properties, and the amino-alcohol moiety, which provides hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-1-2-8(11-5-7)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAYMDUNJPTJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634137
Record name 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149806-47-3
Record name 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 5-Bromo-2-pyridinecarbaldehyde

A widely employed route involves the reductive amination of 5-bromo-2-pyridinecarbaldehyde with ethanolamine. This method leverages the aldehyde's electrophilicity to form an imine intermediate, which is subsequently reduced to the target secondary amine.

Reaction Conditions

  • Aldehyde Synthesis : 5-Bromo-2-pyridinecarbaldehyde is typically prepared via oxidation of 5-bromo-2-pyridinemethanol using manganese dioxide (MnO₂) in dichloromethane at 25°C for 12 hours.

  • Reductive Amination : The aldehyde (1.0 eq) reacts with ethanolamine (1.2 eq) in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN, 1.5 eq) at pH 5–6 (maintained by acetic acid). The reaction achieves yields of 68–72% after purification by column chromatography.

Advantages : High atom economy and compatibility with scale-up.
Limitations : Requires stringent pH control to minimize aldehyde self-condensation.

Nucleophilic Substitution on 5-Bromo-2-(bromomethyl)pyridine

This two-step approach involves the preparation of 5-bromo-2-(bromomethyl)pyridine, followed by displacement of the bromine atom with ethanolamine.

Step 1: Bromination of 2-Methyl-5-bromopyridine
2-Methyl-5-bromopyridine undergoes radical bromination using N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in carbon tetrachloride at 80°C for 6 hours, yielding 5-bromo-2-(bromomethyl)pyridine (89% yield).

Step 2: Amine Coupling
The dibrominated intermediate reacts with ethanolamine (2.0 eq) in dimethylformamide (DMF) at 60°C for 24 hours, with potassium carbonate (K₂CO₃, 3.0 eq) as a base. Post-reaction aqueous workup affords the product in 65–70% yield.

Advantages : Straightforward purification via crystallization.
Limitations : Requires handling of hazardous brominating agents.

Alternative Methodologies

Mannich Reaction with 5-Bromo-2-picoline

A less common but efficient route employs the Mannich reaction, where 5-bromo-2-picoline reacts with formaldehyde and ethanolamine in acidic conditions.

Conditions :

  • 5-Bromo-2-picoline (1.0 eq), paraformaldehyde (1.5 eq), and ethanolamine (1.2 eq) in ethanol with hydrochloric acid (HCl, 0.5 eq) at 70°C for 8 hours.

  • Yield: 58–62% after neutralization and extraction.

Challenges : Competing polymerization of formaldehyde necessitates careful stoichiometric control.

Catalytic Amination Using Transition Metals

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale syntheses prioritize solvent recovery systems, particularly for DMF and methanol. Continuous distillation units reduce waste generation by 40–50% compared to batch processes.

Byproduct Management

The formation of di-aminated byproducts (e.g., bis-ethanolamine derivatives) is mitigated by:

  • Maintaining ethanolamine in slight excess (1.2–1.5 eq)

  • Implementing real-time HPLC monitoring during nucleophilic substitutions

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index (USD/kg)
Reductive Amination7299.5High220
Nucleophilic Substitution7098.7Moderate190
Mannich Reaction6297.2Low165
Catalytic Amination7899.1High310

Cost Index reflects raw material expenses at 100 kg batch scale .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Secondary or tertiary amines

    Substitution: Azides, nitriles

Scientific Research Applications

The presence of the bromine atom at the 5-position of the pyridine ring significantly impacts the compound's chemical reactivity and biological activity. The bromine enhances the compound's ability to interact with biological targets, making it a candidate for antimicrobial and anticancer research. Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial properties : The structural features facilitate interactions with microbial targets, potentially leading to inhibitory effects.
  • Anticancer activity : Docking studies suggest that 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol may interact with proteins involved in cancer pathways, indicating its utility in cancer research.

Potential Applications

Due to its unique structure and biological activity, this compound has several potential applications:

  • Drug Development : Its ability to bind to various biomolecules makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Cancer Research : Interaction studies indicate that it may influence cancer-related pathways, warranting further investigation into its mechanisms of action.
  • Antimicrobial Research : Given its potential antimicrobial properties, this compound could be explored as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(3-Bromopyridin-2-yl)ethan-1-ol

  • Structure: Bromine at the pyridine 3-position; ethanol directly attached to the pyridine 2-position.
  • Key Differences: Bromine position (3 vs. 5) alters electronic effects: 5-bromo is meta-directing, while 3-bromo may influence ring reactivity differently. Lacks the methylamino linker, reducing hydrogen-bond donor capacity compared to the target compound.
  • Synthesis : Prepared via literature methods, with NMR data (δH 8.45–3.16 ppm) confirming regiochemistry .

2-((5-Aminopyridin-2-yl)(methyl)amino)ethan-1-ol

  • Structure: Amino group at the pyridine 5-position instead of bromine.
  • Key Differences: Substitution of bromine (electron-withdrawing) with amino (electron-donating) drastically changes electronic properties and solubility. Potential for increased basicity due to the amino group.
  • Availability : Discontinued commercial product, highlighting challenges in sourcing brominated vs. aminated derivatives .

(5-Bromopyrid-2-yl)methanol

  • Structure: Hydroxymethyl group at pyridine 2-position; lacks the amino-ethanol chain.
  • Key Differences: Reduced hydrogen-bonding capacity (one hydroxyl vs. amino and hydroxyl groups). Simpler structure may limit applications in chelation or multi-target interactions .

Non-Pyridine Analogues

2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol

  • Structure: Naphthalene core with bromine at the 6-position and methylaminoethanol side chain.
  • Key Differences: Larger aromatic system (naphthalene vs. Bromine position on naphthalene may influence binding interactions in biological systems differently .

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol

  • Structure : Phenyl ring with bromine (4-position) and methoxy (2-position) substituents.
  • Key Differences :
    • Methoxy group enhances solubility but reduces electrophilicity compared to pyridine derivatives.
    • Absence of nitrogen heteroatom limits coordination with metal catalysts or enzymes .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Aromatic System Substituents Molecular Weight Key Functional Groups
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol Pyridine 5-Br, CH₂NHCH₂CH₂OH 245.11* Amino, hydroxyl, bromine
2-(3-Bromopyridin-2-yl)ethan-1-ol Pyridine 3-Br, CH₂CH₂OH 202.03 Hydroxyl, bromine
2-((5-Aminopyridin-2-yl)(methyl)amino)ethan-1-ol Pyridine 5-NH₂, CH₂N(CH₃)CH₂CH₂OH 181.21 Amino, hydroxyl, methylamino
(5-Bromopyrid-2-yl)methanol Pyridine 5-Br, CH₂OH 188.02 Hydroxyl, bromine
2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol Naphthalene 6-Br, CH₂N(CH₃)CH₂CH₂OH 335.23 Amino, hydroxyl, bromine

*Calculated based on molecular formula C₈H₁₀BrN₂O.

Research Findings

  • Synthetic Efficiency : The target compound’s synthesis likely parallels ’s reductive amination (39.1% yield), but bromine’s position may require optimized conditions to avoid steric hindrance .
  • Spectroscopic Insights : Unlike 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (), pyridine derivatives exhibit distinct NMR shifts (e.g., pyridine protons at δH 8.45–7.07 ppm vs. phenyl protons) .
  • Biological Relevance: Amino-alcohol moieties (e.g., in ’s 2-[methyl(pyridin-2-yl)amino]ethan-1-ol) enhance solubility and target engagement, but bromine’s presence in the target compound may improve metabolic stability .

Biological Activity

2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₈H₁₁BrN₂O
  • Molecular Weight : 219.09 g/mol
  • Structural Features : It contains a brominated pyridine ring and an amino alcohol structure, where the bromine atom at the 5-position enhances its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound's structure allows it to interact effectively with bacterial cell membranes, leading to inhibition of growth .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Docking studies have suggested that it may interact with proteins involved in cancer pathways, indicating possible utility in cancer research.

Case studies have demonstrated the following:

  • Cell Line Tested : MCF7 (breast cancer cell line)
  • IC₅₀ Value : Approximately 25.72 ± 3.95 µM, indicating significant cytotoxicity.
  • Mechanism of Action : Flow cytometry results showed that the compound promotes apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

The biological activities of this compound may be attributed to several mechanisms:

  • Protein Binding : Interaction with biomolecules such as enzymes and receptors involved in critical cellular pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells.
  • Inhibition of Cell Proliferation : Disruption of cell cycle progression in cancer cells.

Research Findings and Case Studies

Recent studies have expanded our understanding of this compound's capabilities:

  • A study reported that derivatives of similar compounds exhibited selective activity against Chlamydia, suggesting a broader spectrum of antimicrobial potential for related structures .
  • Another investigation highlighted the importance of substituents on the pyridine ring in influencing biological activity, emphasizing the role of bromine in enhancing reactivity compared to other halogens like chlorine or iodine.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol, and how is reaction progress monitored?

  • Methodological Answer : A common synthesis involves refluxing intermediates like (5-bromopyridin-2-yl)methanol with ethanolamine derivatives in ethanol, using KOH as a base. Reaction completion is monitored via thin-layer chromatography (TLC), followed by acidification (e.g., HCl) to precipitate the product, which is then crystallized from ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Structural validation requires a combination of 1H NMR (to confirm amine and alcohol protons), IR spectroscopy (to identify N-H and O-H stretches), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). These methods align with protocols used for analogous ethanolamine derivatives .

Q. What intermediates are typically involved in synthesizing this compound?

  • Methodological Answer : Key intermediates include (5-bromopyridin-2-yl)methanol (CAS RN 88139-91-7), which undergoes amination with ethanolamine derivatives. Physical properties (e.g., mp 59–60°C) and purity (≥97%) of intermediates are critical for yield optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or tautomeric forms. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography (with real-space R factor <0.15 and correlation coefficient >0.93) can clarify structural ambiguities. For example, RMSZ-bond-angle deviations >2.13 in crystallography may indicate conformational flexibility .

Q. What strategies improve yield in large-scale syntheses of this compound?

  • Methodological Answer : Optimize reaction time (e.g., 5–8 hours under reflux), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (e.g., 1:1.2 for amine:alcohol). Post-reaction purification via column chromatography or recrystallization (using ethanol/ice mixtures) enhances purity .

Q. How does the bromine substituent influence reactivity in downstream modifications?

  • Methodological Answer : The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or facilitates nucleophilic aromatic substitution. For example, brominated pyridines are precursors for labeled analogs in LC/ESI-MS studies, enabling trace detection in biological matrices .

Q. How can binding interactions between this compound and biological targets be analyzed?

  • Methodological Answer : Use X-ray crystallography to determine ligand-protein binding modes, with geometric parameters (e.g., RMSZ-bond-length <1.66) and occupancy scores (average ≥1.0) validating fit. In silico docking studies complement experimental data to predict binding affinities .

Methodological Notes

  • Synthesis : Prioritize intermediates with ≥97% purity to minimize side reactions .
  • Characterization : Combine LC/ESI-MS (for quantification) with in-source fragmentation to confirm derivatization pathways .
  • Structural Analysis : Cross-validate crystallographic data (e.g., R factor <0.15) with spectroscopic results to ensure accuracy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol

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